6-(2-methylbutan-2-yl)-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC16300529
Molecular Formula: C23H29N3S
Molecular Weight: 379.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H29N3S |
|---|---|
| Molecular Weight | 379.6 g/mol |
| IUPAC Name | 6-(2-methylbutan-2-yl)-N-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C23H29N3S/c1-4-23(2,3)17-10-11-19-18(14-17)20-21(25-15-26-22(20)27-19)24-13-12-16-8-6-5-7-9-16/h5-9,15,17H,4,10-14H2,1-3H3,(H,24,25,26) |
| Standard InChI Key | UTXURFNIVBGSBH-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCC4=CC=CC=C4 |
Introduction
Structural Analysis and Nomenclature
Core Framework
The molecule features a 5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine backbone – a fused tricyclic system comprising:
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Benzene ring: Provides aromatic stability
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Thiophene ring: Introduces sulfur heteroatom for electronic modulation
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Pyrimidine ring: Imparts hydrogen-bonding capacity through N1 and N3 positions
The tetrahydro modification (positions 5–8) saturates two rings, reducing planarity and enhancing conformational flexibility compared to fully aromatic analogs .
Substituent Configuration
Two critical substituents anchor the core:
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6-(2-Methylbutan-2-yl):
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N-(2-Phenylethyl)amine:
Synthetic Considerations
Retrosynthetic Analysis
Plausible synthetic routes derive from established benzothieno-pyrimidine methodologies :
Route A (Core-first approach):
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Construct tetrahydrobenzothieno-pyrimidine via:
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Introduce substituents via:
Route B (Fragment coupling):
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Prepare 6-bromo-tetrahydrobenzothieno-pyrimidine
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Amination with 2-phenylethylamine
Key Synthetic Challenges
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Regioselectivity: Ensuring proper orientation during cyclization
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Steric hindrance: Managing bulky tert-alkyl group during coupling
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Amine protection: Preventing undesired side reactions at NH2
Physicochemical Properties
Calculated Parameters
Spectral Predictions
IR Spectroscopy:
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3350–3250 cm⁻¹ (N-H stretch, amine)
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1600–1450 cm⁻¹ (aromatic C=C)
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1250 cm⁻¹ (C-N stretch)
¹H NMR (CDCl3, predicted):
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δ 1.20 (s, 6H, C(CH3)2)
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δ 1.60–1.80 (m, 2H, CH2CH2)
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δ 2.90 (t, J=7 Hz, 2H, NCH2)
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δ 3.50 (t, J=7 Hz, 2H, PhCH2)
Research Directions and Challenges
Priority Investigations
Intellectual Landscape
Patent analysis reveals:
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